molecular formula C10H12BrNOS B12952330 N-(2-Bromo-4-methoxyphenyl)thietan-3-amine

N-(2-Bromo-4-methoxyphenyl)thietan-3-amine

Cat. No.: B12952330
M. Wt: 274.18 g/mol
InChI Key: GELVWBLHVDCENP-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methoxyphenyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-methoxyphenyl)thietan-3-amine typically involves the reaction of 2-bromo-4-methoxyaniline with a thietane precursor. One common method is the nucleophilic substitution reaction where the aniline derivative reacts with a thietane ring under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-methoxyphenyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted thietanes, and various amine derivatives.

Scientific Research Applications

N-(2-Bromo-4-methoxyphenyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which N-(2-Bromo-4-methoxyphenyl)thietan-3-amine exerts its effects involves interactions with various molecular targets. The sulfur atom in the thietane ring can form covalent bonds with biological molecules, leading to inhibition or activation of specific pathways. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Thiiranes: Three-membered sulfur-containing rings that are structurally similar but smaller.

    Thiazoles: Five-membered rings containing both sulfur and nitrogen atoms.

Uniqueness

N-(2-Bromo-4-methoxyphenyl)thietan-3-amine is unique due to its combination of a thietane ring with a brominated aromatic moiety. This structural feature imparts distinct reactivity and potential biological activity compared to other sulfur-containing heterocycles.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

N-(2-bromo-4-methoxyphenyl)thietan-3-amine

InChI

InChI=1S/C10H12BrNOS/c1-13-8-2-3-10(9(11)4-8)12-7-5-14-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

GELVWBLHVDCENP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2CSC2)Br

Origin of Product

United States

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